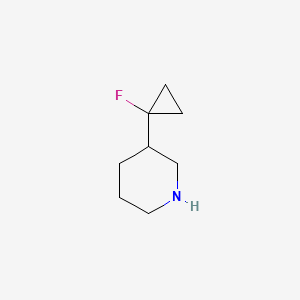

3-(1-Fluorocyclopropyl)piperidine

Description

Significance of Piperidine (B6355638) Moieties in Medicinal Chemistry and Drug Discovery

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids. nih.govnih.gov Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to create a diverse array of three-dimensional structures. This structural diversity allows for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). thieme-connect.com

Piperidine derivatives are integral components in a wide range of therapeutic classes, including antipsychotics, analgesics, antivirals, and anticancer agents. researchgate.netijnrd.org The conformational flexibility of the piperidine ring, which typically exists in a chair conformation, allows its substituents to orient in specific spatial arrangements, facilitating precise interactions with biological targets like receptors and enzymes. google.com The nitrogen atom within the ring can act as a basic center, which is often crucial for forming salt forms of drugs with improved solubility and for participating in key binding interactions. thieme-connect.com

Strategic Role of Fluorine Substitution in Molecular Design and Bioactivity Modulation

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. nih.gov Fluorine, being the most electronegative element, imparts unique electronic properties to a molecule. benthamscience.com The substitution of a hydrogen atom or a hydroxyl group with fluorine can significantly alter a compound's metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes and thereby prolonging the drug's half-life in the body. nih.gov

Furthermore, the presence of fluorine can modulate the lipophilicity of a molecule, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. benthamscience.comresearchgate.net Fluorine can also influence the acidity or basicity (pKa) of nearby functional groups, which can be critical for optimizing drug-receptor interactions and oral bioavailability. nih.govnih.gov The small size of the fluorine atom means that its introduction often results in minimal steric hindrance, allowing it to serve as a bioisostere for a hydrogen atom while providing distinct electronic advantages. benthamscience.com

Academic and Research Significance of the 3-(1-Fluorocyclopropyl)piperidine Core

The this compound core represents a fascinating convergence of the well-established piperidine scaffold with the unique properties of a fluorinated cyclopropyl (B3062369) group. The academic and research interest in this specific moiety lies in the potential for synergistic or novel effects arising from the combination of these two structural features.

The cyclopropyl group itself is a valuable building block in medicinal chemistry, known for introducing conformational rigidity and improving metabolic stability. When combined with fluorine at the C1 position, the 1-fluorocyclopropyl group becomes a highly intriguing substituent. This group can influence the electronic properties of the piperidine ring and any attached functionalities.

While extensive research on a broad range of fluorinated piperidines has been conducted, the specific compound this compound is a subject of specialized research interest. The strategic placement of the 1-fluorocyclopropyl group at the 3-position of the piperidine ring offers the potential to create novel chemical entities with tailored biological activities. The investigation into the synthesis and pharmacological evaluation of derivatives based on this core is an active area of research, driven by the quest for new and improved therapeutic agents. The unique conformational and electronic properties of this scaffold make it a valuable tool for exploring new chemical space in drug discovery programs.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14FN |

|---|---|

Molecular Weight |

143.20 g/mol |

IUPAC Name |

3-(1-fluorocyclopropyl)piperidine |

InChI |

InChI=1S/C8H14FN/c9-8(3-4-8)7-2-1-5-10-6-7/h7,10H,1-6H2 |

InChI Key |

CVCFLKJPSVUGEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2(CC2)F |

Origin of Product |

United States |

Conformational Analysis and Stereochemical Investigations of 3 1 Fluorocyclopropyl Piperidine Systems

Conformational Preferences of Fluorinated Piperidine (B6355638) Rings

The introduction of fluorine into a piperidine ring significantly influences its conformational equilibrium. d-nb.infonih.gov Unlike many other substituents that prefer the sterically less hindered equatorial position to minimize 1,3-diaxial interactions, fluorine often displays a notable preference for the axial orientation. researchgate.netnih.gov This counterintuitive preference points to the dominance of electronic effects over simple steric considerations. nih.govresearchgate.net A systematic analysis of various substituted and protected fluorinated piperidine derivatives through NMR spectroscopy and computational methods has been crucial in elucidating these preferences. nih.govnih.gov

Axial-Equatorial Isomerism of Fluorine Substituents

In many 3-fluoropiperidine (B1141850) derivatives, the equilibrium between the axial and equatorial conformers is heavily skewed towards the axial form. nih.gov This phenomenon, often termed the axial-F preference, has been confirmed through both experimental NMR studies and computational DFT calculations. d-nb.infonih.gov The degree of this preference is modulated by the nature of the substituent on the piperidine nitrogen. For instance, studies on 3-fluoropiperidine (1) and 3,5-difluoropiperidine (B12995073) (2) with different N-protecting groups (TFA, HCl, and unprotected NH) consistently show a high axial preference. d-nb.infonih.govresearchgate.net

The free enthalpy differences (ΔG) between the equatorial and axial conformers quantify this preference. A positive ΔG value indicates that the axial conformer is more stable than the equatorial one. Experimental and computational data for various analogues of 3-fluoropiperidine highlight the energetic favorability of the axial conformation. nih.govresearchgate.net

Table 1: Conformational Preferences of 3-Fluoropiperidine (1) Analogues

Calculated free enthalpy differences (ΔG) in kcal/mol between equatorial and axial conformers, presented as ΔGSolvent (ΔGGas Phase). Positive values indicate a preference for the axial conformer. d-nb.infonih.govresearchgate.net

| Compound | N-Substituent (R) | Solvent | ΔGSolvent (ΔGGas Phase) | Experimentally Observed Preference |

|---|---|---|---|---|

| 1A | TFA | Chloroform | +4.8 (+1.8) | Axial |

| 1B | H (as HCl salt) | Water | +8.6 (+3.9) | Axial |

| 1C | H (free base) | Water | +6.2 (+3.6) | Axial |

Electronic Effects Influencing Conformational Stability

In protonated fluoropiperidines, a significant stabilizing force is the electrostatic interaction between the partial negative charge on the fluorine atom and the positive charge on the nitrogen atom (C-F···H-N⁺). researchgate.netresearchgate.net This charge-dipole attraction is maximized when the fluorine atom is in the axial position, bringing it into closer proximity to the axial N-H bond in a gauche arrangement. acs.org This effect is particularly pronounced in the HCl salts of fluoropiperidines, where the electrostatic interactions are the primary contributors to the strong axial preference. d-nb.infonih.gov For example, in the 3-fluoropiperidinium cation (1B), the stabilization energy from electrostatic interactions (ΔEelect,a-e) is calculated to be +12.6 kcal/mol, strongly favoring the axial conformer. d-nb.infonih.gov

Role of Steric Factors in Conformational Equilibrium

While electronic effects are often dominant in fluorinated piperidines, steric factors still play a role. nih.gov Steric repulsion, which typically disfavors axial substituents due to 1,3-diaxial interactions, is a force that counteracts the stabilizing electronic effects. researchgate.netresearchgate.net However, because fluorine is a relatively small atom, these steric repulsions are often not significant enough to overcome the powerful stabilizing electronic interactions that favor the axial position. nih.gov In certain contexts, such as N-acyl or N-aryl piperidines, a phenomenon known as pseudoallylic strain can arise. This type of steric repulsion between a substituent at the 2-position and the N-substituent can force the 2-substituent into an axial orientation to relieve strain. nih.gov

Influence of Solvation and Solvent Polarity on Conformational Behavior

While specific studies on 3-(1-Fluorocyclopropyl)piperidine are not available, research on analogous fluorinated piperidines, such as 3-fluoropiperidine derivatives, has demonstrated that solvation and solvent polarity are critical factors in determining conformational preferences. researchgate.netnih.gov For these related compounds, computational and experimental studies have shown that the equilibrium between axial and equatorial conformers of the fluorine substituent can be significantly influenced by the surrounding solvent medium. nih.govd-nb.info

In non-polar solvents, intramolecular interactions, including hyperconjugation and charge-dipole interactions, are often the dominant forces governing conformational stability. researchgate.netresearchgate.net However, in polar solvents, the solvation of the molecule can play a more substantial role, potentially altering the energy landscape and shifting the conformational equilibrium. researchgate.net For instance, in some fluorinated piperidine systems, an increase in solvent polarity has been observed to invert the conformational preference, favoring the conformer with the fluorine atom in an axial orientation. nih.govd-nb.info This is attributed to the better stabilization of the more polar conformer by the polar solvent molecules.

Without direct experimental or computational data for this compound, it is hypothesized that its conformational behavior would also be sensitive to the solvent environment. The unique steric and electronic properties of the 1-fluorocyclopropyl group would likely lead to a complex interplay of forces that dictate the preferred conformation in solvents of varying polarity.

Stereochemical Control in this compound Synthesis and Derivatives

The stereocontrolled synthesis of polysubstituted piperidines is a significant area of research in organic chemistry due to the prevalence of the piperidine motif in pharmaceuticals. nih.govsemanticscholar.org

Diastereoselective Synthesis of Fluorinated Piperidines

General methodologies for the diastereoselective synthesis of fluorinated piperidines have been developed. One notable approach involves a catalytic dearomatization-hydrogenation sequence of fluoropyridine precursors, which can yield all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov The stereochemical outcome of such reactions is often directed by the catalyst and the existing substituents on the pyridine (B92270) ring. The application of these methods to precursors of this compound could potentially offer a route to diastereomerically enriched products. However, specific examples of the diastereoselective synthesis of this particular compound are not reported in the current literature.

Enantioselective Synthesis of Chiral Fluorinated Piperidines

The enantioselective synthesis of chiral piperidines is crucial for the development of new therapeutic agents. researchgate.net Various strategies, such as the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolutions, have been employed to access enantiopure piperidine derivatives. nih.gov For instance, phenylglycinol-derived oxazolopiperidone lactams have served as versatile building blocks for the enantioselective synthesis of a wide array of piperidine-containing natural products. nih.gov While these methods are powerful for a range of substituted piperidines, their specific application to the synthesis of enantiomerically pure this compound has not been described.

Methodologies for Conformational and Stereochemical Characterization

The characterization of the three-dimensional structure of substituted piperidines relies heavily on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment

NMR spectroscopy is a primary tool for elucidating the conformational preferences of cyclic molecules, including fluorinated piperidines. researchgate.netnih.gov In the case of analogous fluorinated piperidines, the analysis of coupling constants, particularly ³J(¹⁹F, ¹H) values, has been instrumental in determining the relative orientation (axial or equatorial) of the fluorine atom. d-nb.inforesearchgate.net Chemical shifts and Nuclear Overhauser Effect (NOE) data also provide crucial information about the spatial arrangement of atoms. For this compound, a detailed NMR analysis in various solvents would be essential to experimentally determine its conformational behavior.

Structure Activity Relationship Sar Studies of 3 1 Fluorocyclopropyl Piperidine Analogues

Modulation of Physicochemical Properties by Fluorination

The strategic placement of fluorine atoms can significantly alter a molecule's lipophilicity, basicity, and metabolic stability, all of which are critical for drug efficacy. d-nb.info

Impact on Lipophilicity (LogP) and Polarity

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The introduction of a fluorine atom to a cyclopropyl (B3062369) group generally leads to a decrease in lipophilicity. For instance, the fluorination of a cyclopropylmethanol (B32771) derivative resulted in a lower LogP value compared to its non-fluorinated counterpart. researchgate.net This effect is attributed to the high electronegativity of fluorine, which increases the polarity of the molecule. nih.gov

However, the change in lipophilicity upon fluorination is not always straightforward and can be influenced by the molecular context. sci-hub.senih.gov While H/F exchange typically increases lipophilicity, the effect can be subtle and dependent on the surrounding chemical environment. sci-hub.se For example, studies on fluorinated cyclopropyl derivatives have shown a range of LogP values, indicating that even minor structural changes can modulate lipophilicity. nih.govresearchgate.net

Below is an interactive table showcasing the impact of fluorination on the LogP of various cyclopropyl-containing compounds.

Effects on the Basicity (pKa) of the Piperidine (B6355638) Nitrogen

The basicity of the piperidine nitrogen, quantified by its pKa value, is a critical determinant of a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding. yuntsg.com The introduction of an electron-withdrawing fluorine atom generally decreases the basicity of the piperidine nitrogen. d-nb.info This effect is highly dependent on the position and orientation of the fluorine atom relative to the nitrogen. yuntsg.com

For instance, the pKa of piperidine itself is approximately 11.1. yuntsg.com The introduction of a fluorine atom at the 3-position is expected to lower this value. The magnitude of this decrease is influenced by the through-bond inductive effect and through-space interactions. yuntsg.com Computational and experimental studies on fluorinated piperidines have shown that the pKa can be finely tuned by altering the substitution pattern on the piperidine ring. nih.govyuntsg.com

The following interactive table illustrates the pKa values of piperidine and some of its fluorinated and non-fluorinated derivatives.

Enhancing Metabolic Stability and Bioavailability through Fluorine Incorporation

A major advantage of incorporating fluorine into drug molecules is the increased metabolic stability. nih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s. nih.govd-nb.info This can lead to a longer half-life and improved bioavailability of the drug. d-nb.info

Fluorine as a Bioisostere in Piperidine Frameworks

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental concept in medicinal chemistry. nih.gov Fluorine has emerged as a valuable bioisostere due to its unique electronic properties and relatively small size. selvita.com

C-F as a Bioisostere for C-H

The substitution of a hydrogen atom with a fluorine atom is a common bioisosteric replacement. d-nb.info While the C-F bond is more polar and has a larger dipole moment than a C-H bond, fluorine's van der Waals radius is only slightly larger than that of hydrogen, allowing it to be accommodated in many receptor binding pockets without significant steric clashes. d-nb.info However, it is important to note that despite being considered a bioisostere, the C-F bond can significantly alter the conformational behavior of molecules like piperidines. d-nb.info

Conformational Effects of Fluorine on Receptor Interactions

The introduction of fluorine can have a profound impact on the conformational preferences of the piperidine ring, which can in turn influence its interaction with biological targets. researchgate.net Fluorine's strong preference for a gauche orientation, often referred to as the fluorine-gauche effect, can lead to the stabilization of specific conformers. researchgate.net In fluorinated piperidines, there is often a preference for the fluorine atom to occupy an axial position, which is influenced by electrostatic interactions, hyperconjugation, and steric factors. nih.govresearchgate.net

This conformational control can be exploited to pre-organize a ligand into its bioactive conformation, thereby enhancing its binding affinity and selectivity for a particular receptor. researchgate.net For instance, the electrostatic interaction between the fluorine atom and the protonated piperidine nitrogen can favor a specific chair conformation, which may be optimal for receptor binding. researchgate.net Computational and NMR studies have been instrumental in understanding these conformational behaviors and their implications for drug design. nih.govnih.gov

Contribution of the Fluorocyclopropyl Moiety to Biological Activity

The introduction of a fluorocyclopropyl group into a molecule is a strategic design choice that can profoundly influence its pharmacological profile. This moiety imparts unique steric and electronic properties that can enhance biological activity and metabolic stability.

The substitution of hydrogen with fluorine on a cyclopropyl ring introduces significant changes to the molecule's properties. Fluorine is the most electronegative element, and its presence creates a strong C-F bond, which is metabolically stable. nih.gov This high electronegativity induces a dipole moment and exerts a powerful electron-withdrawing effect, which can modulate the basicity (pKa) of the nearby piperidine nitrogen. nih.gov The modulation of pKa is a critical factor in drug design as it affects the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and binding affinity to the target protein.

The unique electronic and steric characteristics of the fluorocyclopropyl group are often leveraged to enhance the potency of drug candidates. The introduction of fluorine onto a cyclopropyl substituent has been a successful strategy in developing potent and selective agonists for various receptors. nih.gov

The following table presents data on the inhibitory activity of fluorocyclopropyl quinolone stereoisomers, illustrating the impact of the moiety's spatial arrangement on antibacterial potency.

| Compound | Stereochemistry | Target Bacteria | Relative Potency |

|---|---|---|---|

| 1-(2-fluorocyclopropyl) derivative | cis | Gram-positive | More Potent |

| 1-(2-fluorocyclopropyl) derivative | trans | Gram-positive | Less Potent |

| 1-(2-fluorocyclopropyl) derivative | cis | Gram-negative | Similar Potency to trans |

| 1-(2-fluorocyclopropyl) derivative | trans | Gram-negative | Similar Potency to cis |

This table illustrates the findings that cis isomers of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids are generally more potent against Gram-positive bacteria than their trans counterparts, while the difference in potency against most Gram-negative bacteria is much smaller. nih.gov

Structure-Property Relationships for Optimized Pharmacological Profiles

The piperidine ring is not a simple, flat structure; it exists in a chair conformation, and the spatial arrangement of its substituents (stereochemistry) is paramount for biological activity. Introducing a chiral center into the piperidine ring can significantly improve the potency and selectivity of a compound. researchgate.net Receptors and enzymes are chiral environments, and they can differentiate between stereoisomers, often with one enantiomer or diastereomer exhibiting much higher activity than the others. nih.govnih.gov

Studies on various piperidine-containing medicinal agents have consistently demonstrated this principle. For instance, in a series of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the (-)-trans isomer was found to be approximately nine times more potent in vitro and four times more potent in vivo than its (+)-trans enantiomer, while the cis isomers were essentially inactive. nih.gov This highlights the precise geometric fit required for effective interaction with the biological target. Similarly, for certain opioid receptor ligands, the receptor can distinguish between the different edges of the piperidine ring, a phenomenon known as the Ogston effect, leading to significant differences in potency between enantiomers. nih.gov The position of substituents on the piperidine ring is also crucial; SAR studies have shown that placing substituents at the 3- and 5-positions can lead to higher potency compared to symmetric substitution. researchgate.net

The following table shows the dramatic effect of stereochemistry on the biological potency of piperidine derivatives.

| Compound Isomer | Relative Stereochemistry | In Vitro Potency Ratio (vs. (+)-2) | In Vivo Potency Ratio (vs. (+)-2) |

|---|---|---|---|

| (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine ((-)-2) | trans | 9 | 4 |

| (+)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine ((+)-2) | trans | 1 | 1 |

| racemic cis-1-(1-phenyl-2-methylcyclohexyl)piperidine (3) | cis | Essentially Inactive |

Data derived from studies by an der Meulen et al. (1991), demonstrating the high enantioselectivity of the PCP binding site. nih.gov

Improving drug-target interactions involves a systematic process of synthesizing and testing analogues where specific functional groups are altered or removed to probe their importance for biological activity. spu.edu.sy If an analogue shows significantly lower activity, the modified group is considered essential for binding. spu.edu.sy For 3-(1-fluorocyclopropyl)piperidine analogues, this involves understanding the key interactions:

Hydrogen Bonding: The piperidine nitrogen can act as a hydrogen bond acceptor. spu.edu.sy

Hydrophobic Interactions: The cyclopropyl ring and other nonpolar parts of the molecule can fit into hydrophobic pockets within the target protein.

Ionic Interactions: If the piperidine nitrogen is protonated, it can form an ionic bond with an acidic amino acid residue in the target. spu.edu.sy

Structure-based drug design (SBDD), which utilizes the three-dimensional structure of the target protein, allows for the precise monitoring of how a ligand binds and can guide the design of new analogues with enhanced affinity and selectivity. nih.gov For instance, rigidifying a flexible molecule by introducing constraints, such as in bicyclic piperazine (B1678402) derivatives, can lock the molecule into its bioactive conformation, reducing the entropic cost of binding and potentially increasing potency and selectivity. nih.govresearchgate.net By systematically modifying the molecule based on SAR data, chemists can fine-tune the structure to maximize favorable interactions and minimize steric clashes, leading to the development of superior therapeutic agents. polyu.edu.hk

Computational Chemistry and Molecular Modeling in 3 1 Fluorocyclopropyl Piperidine Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods provide a detailed picture of the electronic structure and conformational landscape of 3-(1-Fluorocyclopropyl)piperidine.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined, and for mapping the potential energy surface.

For this compound, DFT calculations, often using functionals like M06-2X with a large basis set such as def2-QZVPP, are crucial for understanding its conformational preferences. researchgate.net The piperidine (B6355638) ring can exist in a chair conformation, with the 1-fluorocyclopropyl substituent in either an axial or equatorial position. The interplay of steric hindrance, electrostatic interactions, and hyperconjugation determines the relative stability of these conformers.

Systematic computational analyses on related fluorinated piperidines have shown that the preference for an axial versus equatorial fluorine is highly dependent on the substitution pattern and the solvent environment. researchgate.netnih.gov For instance, in studies of 3-fluoropiperidine (B1141850), a strong preference for the axial conformer is often observed, a phenomenon that can be rationalized by a combination of electrostatic and hyperconjugative interactions. researchgate.netnih.gov DFT calculations allow for the precise quantification of the free energy difference (ΔG) between these conformers, as illustrated in the hypothetical data for analogous compounds.

| Compound Analogue | Conformer | Calculated ΔG (kcal/mol) in Gas Phase | Calculated ΔG (kcal/mol) in Solution (Water) | Predicted Population at 298K (Solution) |

|---|---|---|---|---|

| 3-Fluoropiperidine (TFA-protected) | Axial | -1.5 | -1.8 | 95.5% |

| Equatorial | 0.0 | 0.0 | 4.5% | |

| 3,5-Difluoropiperidine (B12995073) (TFA-protected) | Axial-Axial | -2.1 | -2.5 | 98.5% |

| Equatorial-Equatorial | 0.0 | 0.0 | 1.5% |

This table presents illustrative data based on findings for analogous fluorinated piperidines to demonstrate the type of information obtained from DFT calculations. The values are representative and not specific experimental results for this compound.

Natural Bonding Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bonding Orbital (NBO) analysis is a computational method that examines the delocalization of electron density from filled (donor) bonding orbitals to empty (acceptor) antibonding orbitals within a molecule. nih.gov This analysis is particularly useful for understanding the stabilizing effects of hyperconjugation.

In the context of this compound, NBO analysis can elucidate the electronic interactions that influence its conformational stability. A key interaction to investigate would be the hyperconjugation between the C-H or C-C bonds of the cyclopropyl (B3062369) or piperidine ring and the antibonding orbitals of the C-F and C-N bonds. For example, in related 3-fluoropiperidines, the axial preference is significantly stabilized by hyperconjugative interactions from the axial C-H bonds into the low-lying antibonding C–F orbital (σ*C-F). researchgate.net

| Analogue (Conformer) | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| Axial 3-Fluoropiperidine | σ(C5-H5ax) | σ(C3-F) | 2.1 |

| σ(C4-H4ax) | σ(C3-N) | 1.8 | |

| Equatorial 3-Fluoropiperidine | σ(C2-C3) | σ(C3-F) | 0.9 |

| σ(C5-C6) | σ(C3-N) | 1.2 |

This table provides representative NBO analysis data from studies on 3-fluoropiperidine to illustrate the concept. The specific interactions and energies for this compound would require direct calculation.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While QM methods provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in a simulated environment (e.g., in water).

For this compound, MD simulations are used to explore its conformational landscape in a dynamic context. These simulations can reveal the timescale and pathways of transitions between the axial and equatorial forms of the substituent on the piperidine ring. Furthermore, MD simulations are essential for understanding how the molecule interacts with its environment, such as solvent molecules or a protein binding pocket. rsc.org The trajectory can be analyzed to determine the predominant conformations and their relative populations, providing a more realistic picture of the molecule's behavior in a biological setting.

Molecular Docking and Ligand-Protein Interaction Analysis

For medicinal chemistry applications, understanding how a ligand interacts with its protein target is paramount. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org

Prediction of Binding Affinity and Ligand Pose

Molecular docking algorithms place the ligand, this compound, into the binding site of a target protein in various possible orientations and conformations (poses). These poses are then scored based on a function that estimates the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction.

This process allows researchers to generate a hypothesis about the most likely binding mode of the ligand. It can predict whether the piperidine ring adopts a specific chair conformation and how the fluorocyclopropyl group is oriented within the binding pocket. This information is critical for structure-activity relationship (SAR) studies, helping to rationalize why certain modifications to the ligand might improve or diminish its biological activity.

Elucidation of Key Intermolecular Interactions

Beyond predicting the binding pose, docking analysis provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen bonds: For example, between the piperidine nitrogen (if protonated) and a carbonyl oxygen or acidic residue in the protein.

Hydrophobic interactions: Between the cyclopropyl and piperidine ring's hydrocarbon framework and nonpolar amino acid residues like leucine, valine, or isoleucine.

Fluorine-specific interactions: The fluorine atom can participate in favorable interactions, such as with backbone amides or aromatic rings in the protein.

By visualizing the docked pose, researchers can identify the key amino acid residues that form these crucial contacts. This knowledge is invaluable for designing new analogs of this compound with enhanced potency and selectivity, as modifications can be made to optimize these interactions. rsc.org

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Sigma-1 Receptor (S1R) | -8.5 | Asp126 | Ionic / Hydrogen Bond |

| Glu172 | Hydrogen Bond | ||

| Trp89, Leu95 | Hydrophobic |

This table illustrates the type of output from a molecular docking study, using the Sigma-1 receptor as a hypothetical target for this compound, based on studies of similar piperidine-based ligands.

In Silico Prediction of Pharmacologically Relevant Parameters

The journey of a drug from administration to its site of action is governed by a complex interplay of physicochemical properties. Predicting these properties computationally is a cornerstone of early-stage drug development, enabling the rapid screening of virtual libraries and the refinement of lead compounds. For this compound, these predictions focus on its ability to cross biological membranes and its ionization state in physiological environments, both of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

The ability of a drug to pass through cellular membranes is fundamental to its absorption, distribution, and ability to reach intracellular targets. nih.gov Computational models are widely used to estimate this property, often by calculating molecular descriptors that correlate with experimentally determined permeability. nih.govresearchgate.net Methods like molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models can predict permeability coefficients. nih.govresearchgate.net

MD simulations can model the translocation of a molecule across a lipid bilayer, providing a detailed free-energy profile of the permeation process. researchgate.netnih.gov Simpler, less computationally intensive methods rely on calculating molecular descriptors that influence permeability, such as:

Molecular Weight (MW): Affects diffusion rates.

Polar Surface Area (PSA): The surface sum over all polar atoms, which correlates with hydrogen bonding potential and desolvation penalties upon entering the nonpolar membrane core.

Number of Hydrogen Bond Donors and Acceptors: Key determinants of a molecule's polarity and interaction with the aqueous and lipid environments.

Number of Rotatable Bonds: An indicator of molecular flexibility, which can influence the entropic cost of adopting a conformation suitable for membrane traversal.

These descriptors for this compound can be calculated and used as inputs for established predictive models, such as those used in parallel artificial membrane permeability assays (PAMPA), to estimate its likelihood of passive diffusion across membranes like the gastrointestinal tract or the blood-brain barrier. nih.govresearchgate.net

| Descriptor | Predicted Value | Pharmacological Relevance |

|---|---|---|

| Molecular Formula | C₈H₁₄FN | Basis for all other calculations. |

| Molecular Weight | 143.20 g/mol | Low molecular weight is generally favorable for permeability. |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | Low TPSA suggests good potential for passive membrane permeability. |

| Hydrogen Bond Acceptors | 1 (Nitrogen) | A low number is favorable for crossing non-polar membranes. |

| Hydrogen Bond Donors | 1 (N-H) | A low number is favorable for crossing non-polar membranes. |

| Number of Rotatable Bonds | 1 | Low conformational flexibility can be entropically favorable for permeation. |

The acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) are fundamental properties that dictate a drug's solubility, absorption, and interaction with its biological target. gitlab.io The pKa determines the charge state of a molecule at a given pH, which significantly impacts its ability to cross lipid membranes and bind to target proteins. gitlab.io The LogP value, which measures the ratio of a compound's concentration in a nonpolar solvent (like n-octanol) to its concentration in an aqueous solvent, is the primary metric for lipophilicity. mdpi.com

Numerous computational tools, such as Marvin or ACD/Percepta, predict these values using algorithms based on chemical structure. nih.govnih.govresearchgate.net These methods often use fragment-based approaches, where the final value is calculated by summing the contributions of the molecule's constituent parts, with corrections for interactions between them. nih.gov For this compound, the basicity of the piperidine nitrogen is the key determinant of its pKa. The presence of the fluorocyclopropyl group can subtly influence this basicity through inductive effects. Similarly, its LogP is a function of the lipophilic cyclopropyl and piperidine rings, balanced by the polarity of the amine group and the fluorine atom. nih.gov

| Parameter | Computational Method | Predicted Value | Interpretation |

|---|---|---|---|

| pKa (Basic) | ACD/pKa DB | 9.8 ± 0.4 | Predicted to be significantly protonated at physiological pH (7.4), affecting solubility and receptor interaction. |

| Marvin pKa | 9.6 | ||

| LogP | ACD/LogP | 2.1 ± 0.3 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| XLOGP3 | 2.3 |

Bioinformatics and Systems Biology Approaches for Target Deconvolution

Identifying the specific molecular targets of a novel compound is a critical yet challenging step in drug discovery, often referred to as target deconvolution or mechanism of action studies. broadinstitute.org For a compound like this compound, which may interact with multiple proteins, bioinformatics and systems biology offer powerful tools to sift through complex biological data and generate high-confidence target hypotheses. broadinstitute.org These approaches integrate data from various sources to map the compound's effects onto a network of genes, proteins, and pathways, providing a holistic view of its biological footprint.

To initiate these analyses, a list of putative protein targets is required. This list is typically generated through experimental methods (e.g., affinity purification-mass spectrometry) or computational approaches (e.g., molecular docking against a panel of known receptors). Once this target list is established, bioinformatics tools can be used to analyze it for functional enrichment.

Gene Ontology (GO) provides a standardized vocabulary to describe the functions of genes and proteins across three domains: Biological Process (BP), Molecular Function (MF), and Cellular Component (CC). nih.gov GO enrichment analysis is a statistical method used to determine if a list of genes or proteins (in this case, the putative targets of this compound) shows a significant over-representation of any specific GO terms compared to a background set of all proteins in the genome. nih.govnih.gov

Such an analysis could reveal, for example, that the compound's targets are disproportionately involved in "synaptic transmission" (BP), possess "G protein-coupled receptor activity" (MF), and are located in the "plasma membrane" (CC). These findings provide strong, unbiased clues about the compound's primary mechanism of action.

| GO Term ID | Term Description | Ontology | p-value | Interpretation |

|---|---|---|---|---|

| GO:0007186 | G protein-coupled receptor signaling pathway | BP | 1.5e-8 | Suggests the compound primarily modulates GPCR-mediated signaling. |

| GO:0007606 | Sensory perception of pain | BP | 3.2e-6 | Indicates a potential role as an analgesic. |

| GO:0004930 | G protein-coupled receptor activity | MF | 9.1e-7 | The targets are likely receptors that bind extracellular ligands. |

| GO:0005887 | Integral component of plasma membrane | CC | 4.5e-12 | Confirms the targets are membrane-bound proteins. |

Biological functions are rarely carried out by single proteins acting in isolation. Rather, they emerge from complex networks of protein-protein interactions (PPIs). The STRING database collects and integrates information on these associations, including both direct physical interactions and indirect functional links. nih.govnih.gov

Pathway analysis tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Reactome Pathway Database allow researchers to map a compound's targets onto established biological pathways. oup.comgenome.jpgenome.jp These databases contain manually curated diagrams of signaling cascades, metabolic routes, and disease processes. oup.comgenome.jp

By performing an enrichment analysis similar to that for GO terms, one can identify which specific pathways are significantly impacted by the compound's protein targets. nih.gov For instance, mapping the targets of this compound might show significant enrichment in pathways such as "Neuroactive ligand-receptor interaction" or "Dopaminergic synapse" in the KEGG database. oup.com This level of analysis moves beyond individual protein functions to provide a systems-level understanding of the compound's effects on cellular and organismal physiology.

| KEGG Pathway ID | Pathway Name | Number of Genes in Pathway | p-value | Potential Implication |

|---|---|---|---|---|

| hsa04080 | Neuroactive ligand-receptor interaction | 8 | 2.4e-9 | Compound likely interacts with multiple receptors for neurotransmitters. |

| hsa04728 | Dopaminergic synapse | 5 | 1.1e-6 | Suggests a primary effect on the dopamine (B1211576) system. |

| hsa04724 | Serotonergic synapse | 4 | 5.8e-5 | Indicates a secondary effect on the serotonin (B10506) system. |

| hsa05034 | Alcoholism | 4 | 9.3e-5 | Suggests potential application in addiction-related disorders. |

Research Applications and Biological Target Identification in Vitro

Exploration in Drug Discovery and Development Initiatives

The piperidine (B6355638) ring is a ubiquitous feature in many approved drugs, valued for its ability to form three-dimensional structures that can interact effectively with biological targets. mdpi.comarizona.edu The strategic addition of substituents, such as the fluorocyclopropyl group, is a key approach in modern drug discovery to refine the pharmacological properties of new chemical entities. nih.govthieme-connect.com

The use of rigid molecular scaffolds is a beneficial strategy in drug design as it can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty upon binding. nih.govthieme-connect.com Piperidine nucleosides, for instance, have been synthesized as conformationally restricted mimics of bioactive molecules. nih.gov The introduction of small rings like cyclopropane (B1198618) into larger ring systems is a recognized method for achieving conformational control. The 3-(1-fluorocyclopropyl)piperidine structure combines the established piperidine scaffold with a fluorinated cyclopropyl (B3062369) group. This substitution can lock the piperidine ring into a preferred conformation, which is advantageous for optimizing interactions with a specific biological target. thieme-connect.comthieme-connect.com The gauche effect induced by the fluorine atom can further influence the local conformation, providing a tool for fine-tuning the three-dimensional shape of a drug candidate. thieme-connect.com The development of such conformationally restricted, non-aromatic building blocks is increasingly sought after to improve properties and move away from "flat" aromatic structures. thieme-connect.com

Fluorination is a common strategy in medicinal chemistry to enhance various properties of a drug candidate, including metabolic stability, membrane permeability, and binding potency. thieme-connect.comnih.gov The replacement of hydrogen with fluorine can block sites of metabolism and alter the acidity (pKa) of nearby functional groups, which can have a profound effect on a molecule's pharmacokinetic profile. thieme-connect.comresearchgate.net

In the context of kinase inhibition, researchers have explored the use of cyclopropyl amide isosteres as replacements for traditional aromatic ring systems. nih.govacs.org For example, in the development of reversible inhibitors for Bruton's Tyrosine Kinase (BTK), a fluorocyclopropyl amide was incorporated into molecular designs. nih.govacs.org This modification was part of an effort to create structurally distinct noncovalent BTK inhibitors. The study highlighted that the introduction of the fluorocyclopropyl group led to stereodependent effects on both BTK inhibition and off-target activity. nih.govacs.org This demonstrates how fluorinated cyclopropyl moieties can be used to generate novel analogues of known bioactive molecules with potentially improved and differentiated pharmacological profiles. nih.gov

In Vitro Studies on Biological Target Modulation

The this compound moiety is a component of interest for modulating the activity of various enzymes, particularly kinases, which are critical targets in oncology and immunology.

Kinases are a major class of drug targets, and the development of selective inhibitors is an area of intense research. nih.gov The structural features of this compound make it a candidate for incorporation into kinase inhibitors.

Interleukin-2-inducible T-cell kinase (ITK) is a member of the Tec family of kinases and plays a crucial role in T-cell receptor signaling. nih.govmedchemexpress.com As such, ITK is considered a promising therapeutic target for T-cell-mediated inflammatory diseases and certain malignancies. nih.gov Despite extensive searches of publicly available scientific literature, no specific data was found regarding the inhibitory activity of compounds containing the this compound scaffold against Interleukin-2-Inducible Kinase (ITK).

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling. nih.govmdpi.com It is a validated target for the treatment of B-cell malignancies and autoimmune diseases. nih.govfrontiersin.org

In a study aimed at developing reversible BTK inhibitors, a series of compounds incorporating a fluorocyclopropyl amide moiety were synthesized and evaluated. nih.gov While these compounds did not specifically contain a this compound ring, the research provides valuable insight into the effect of the fluorocyclopropyl group on BTK inhibition. The study revealed that stereochemistry at the fluorinated cyclopropyl group was a critical determinant of potency. The (R,R)-stereoisomer of a 2-fluoro-cyclopropylamide derivative was identified as a lead compound with potent BTK inhibition. nih.govacs.org

The table below summarizes the in vitro BTK inhibitory activity of selected cyclopropyl and fluorocyclopropyl amide analogues from the study.

| Compound | Description | BTK IC50 (nM) |

|---|---|---|

| Compound 8 | Cyclopropyl amide analogue | 7.1 |

| Compound 25 ((R,R)-isomer) | 2-Fluoro-cyclopropylamide analogue | 1.5 |

| Compound 26 ((S,S)-isomer) | 2-Fluoro-cyclopropylamide analogue | 170 |

| Compound 27 ((R,S)-isomer) | 2-Fluoro-cyclopropylamide analogue | 1200 |

| Compound 28 ((S,R)-isomer) | 2-Fluoro-cyclopropylamide analogue | >10000 |

Data sourced from Crawford, J. J., et al. (2020). nih.gov

The data clearly indicates that the introduction of a fluorine atom onto the cyclopropyl ring can significantly impact BTK inhibitory activity, and that this effect is highly dependent on the stereochemical configuration. The (R,R)-isomer (Compound 25) was the most potent, demonstrating the importance of precise three-dimensional structure for effective target engagement. nih.gov

The unique structural characteristics of this compound, which combines a piperidine ring with a fluorinated cyclopropyl group, make it a molecule of interest for probing biological systems. The piperidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, while the fluorocyclopropyl moiety can introduce specific conformational constraints and electronic properties that may influence binding affinity and selectivity for various biological targets.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for determining the potential of a compound to modulate the activity of specific enzymes, which can be implicated in various disease pathways.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.govmdpi.com The piperidine nucleus is a common structural motif in many cholinesterase inhibitors. mdpi.comnih.gov For instance, researchers have designed and synthesized series of piperidine-3-carbohydrazide-hydrazones as potential ChE inhibitors. nih.gov Kinetic studies of active compounds from these series have revealed mixed-type inhibition for both AChE and BChE. nih.gov While the piperidine scaffold is of high interest, specific inhibitory data (such as IC₅₀ values) for this compound against AChE and BChE are not detailed in the reviewed literature.

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 3g (a piperidine-3-carbohydrazide-hydrazone) | AChE | 4.32 µM | nih.gov |

| Compound 3j (a piperidine-3-carbohydrazide-hydrazone) | BChE | 1.27 µM | nih.gov |

| Compound 8i (a novel synthesized analog) | AChE | 0.39 µM | mdpi.com |

| Compound 8i (a novel synthesized analog) | BChE | 0.28 µM | mdpi.com |

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. escholarship.org Inhibition of sEH is therefore considered a promising therapeutic strategy for managing pain and inflammation. csic.esnih.gov The piperidine ring is a key component in several classes of potent sEH inhibitors. escholarship.orgnih.gov Research into 1,3-disubstituted ureas containing a piperidyl moiety has led to the development of potent sEH inhibitors with improved pharmacokinetic profiles. nih.gov For example, replacing an adamantyl group with a cyclopropanecarbonyl group on the piperidine ring significantly enhanced potency and bioavailability. nih.gov Although these findings highlight the utility of the piperidine scaffold, specific data on the sEH inhibitory activity of this compound is not available in the examined sources.

| Compound | Target Enzyme | Potency vs. Adamantane Analogue | Reference |

|---|---|---|---|

| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (52) | Soluble Epoxide Hydrolase (sEH) | 7-fold increase | nih.gov |

Monoamine oxidase B (MAO-B) is a critical enzyme in the metabolic pathway of dopamine (B1211576). mdpi.com Its inhibition can increase dopamine levels, which is a key strategy in the treatment of Parkinson's disease. mdpi.commdpi.com Consequently, the development of new, selective, and reversible MAO-B inhibitors is an active area of research. researchgate.netnih.gov The piperidine structure is featured in various scaffolds designed as MAO-B inhibitors. nih.govnih.gov For instance, a study of pyridazinobenzylpiperidine derivatives identified compounds with potent and selective MAO-B inhibition. nih.gov One such derivative, compound S5, was the most potent inhibitor in its series with a competitive and reversible mechanism. researchgate.netnih.gov Despite the prevalence of the piperidine moiety in this field, specific MAO-B inhibition data for this compound has not been reported in the reviewed literature.

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|

| Compound S5 | MAO-B | 0.203 µM | 19.04 | nih.gov |

| Compound S16 | MAO-B | 0.979 µM | N/A | nih.gov |

Receptor and Transporter Binding Studies

Binding assays are used to evaluate the affinity of a compound for specific receptors and transporters, providing insight into its potential pharmacological effects.

Sigma receptors, including the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are intracellular chaperone proteins implicated in numerous neurological conditions. nih.gov The σ1R, in particular, resides at the endoplasmic reticulum-mitochondrion interface and is a target for therapeutic intervention in several diseases. nih.gov The development of selective ligands for these receptors is an important goal in medicinal chemistry. nih.gov Piperidine and piperazine (B1678402) derivatives have been extensively explored as scaffolds for sigma receptor ligands. nih.gov For example, various (naphthalene)alkylamine compounds incorporating a piperidine ring were synthesized and evaluated for their affinity and selectivity, leading to the identification of highly selective σ1R ligands. nih.gov However, specific binding affinity data (such as Kᵢ values) for this compound at σ1R or σ2R are not present in the reviewed scientific literature.

The dopamine transporter (DAT) is a protein that regulates dopamine levels by reabsorbing it from the synaptic cleft into presynaptic neurons. mdpi.com Inhibition of DAT is the primary mechanism of action for many psychostimulants and a target for medications treating conditions like attention deficit hyperactivity disorder. mdpi.com The piperidine ring is a core structural element in many potent and selective DAT inhibitors. nih.gov Structure-activity relationship studies on analogues of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine have produced novel compounds with high potency and selectivity for DAT over the serotonin (B10506) transporter (SERT). nih.gov Despite the known importance of the piperidine scaffold for DAT affinity, specific binding and selectivity data for this compound are not documented in the available research.

| Compound | Target | Binding Affinity (IC₅₀) | Selectivity (DAT/SERT) | Reference |

|---|---|---|---|---|

| Compound 9 | DAT | 6.6 nM | 33.8 | nih.gov |

| Compound 19a | DAT | 6.0 nM | 30.0 | nih.gov |

| GBR 12909 | DAT | 14 nM | 6.1 | nih.gov |

Antimicrobial Activity Evaluation

Antimycobacterial Activity

No studies detailing the in vitro or in vivo antimycobacterial activity of this compound against any mycobacterial species, including Mycobacterium tuberculosis or non-tuberculous mycobacteria, are present in the surveyed scientific literature. While research exists on the antimycobacterial properties of other piperidine-containing molecules, such as certain piperidine-4-carboxamides which act as DNA gyrase inhibitors, these findings are not specific to the this compound structure.

Anti-parasitic Activity Research

Activity Against Trypanosoma cruzi Amastigotes

There is no available data from published studies on the efficacy of this compound against the intracellular amastigote form of Trypanosoma cruzi, the parasite responsible for Chagas disease. The scientific literature contains numerous studies on various classes of compounds, including some with piperidine linkers, for anti-trypanosomal activity. However, none of these specifically identify or test this compound.

Advanced Research Applications

Development of Chemical Probes for Biological Systems

The use of this compound as a scaffold or fragment for the development of chemical probes is not documented in the public domain. Research into three-dimensional fragments for drug discovery often includes piperidine derivatives to explore chemical space beyond flat, aromatic molecules. However, the specific application of the 1-fluorocyclopropyl moiety in conjunction with a piperidine ring for creating chemical probes has not been described in available research.

Application in Proteolysis-Targeting Chimeras (PROTACs)

No literature was found describing the incorporation of this compound into the linker or as a ligand component of a PROTAC. While saturated heterocycles like piperidine are utilized in PROTAC design to enhance properties such as solubility and rigidity, the specific contribution or use of the this compound entity has not been reported.

Q & A

How can researchers optimize the synthesis of 3-(1-fluorocyclopropyl)piperidine derivatives while minimizing side reactions?

Basic Research Focus : Synthesis methodology and reaction optimization.

Methodological Guidance :

- Use Knoevenagel condensation for introducing fluorinated cyclopropyl groups, as demonstrated in piperidine-based monomer synthesis. Piperidine catalysts (e.g., in benzaldehyde-cyanoacetate reactions) can enhance reaction efficiency .

- Optimize reaction conditions (e.g., temperature, solvent polarity) to reduce byproducts like dehalogenated intermediates. For fluorinated analogs, avoid prolonged exposure to moisture to prevent hydrolysis of the cyclopropyl-fluorine bond .

- Employ HPLC or GC-MS for real-time monitoring of reaction progress and impurity profiling .

What spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its analogs?

Basic Research Focus : Structural elucidation and purity assessment.

Methodological Guidance :

- NMR : Use -NMR to confirm fluorocyclopropyl substitution patterns, as fluorine’s high electronegativity provides distinct chemical shifts (~-180 to -220 ppm for cyclopropyl-F) .

- Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular ion peaks and distinguishing isomers (e.g., positional fluorination differences) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–260 nm) ensures purity (>98%) and resolves co-eluting impurities common in piperidine derivatives .

How do researchers resolve contradictions in reported receptor affinities of fluorinated piperidine analogs?

Advanced Research Focus : Data validation and pharmacological profiling.

Methodological Guidance :

- Binding Assays : Replicate radioligand displacement studies (e.g., using 3-PPP for sigma receptors) under standardized conditions (pH, temperature, buffer composition) to compare results across labs .

- Functional Assays : Use cAMP or calcium flux assays to confirm whether receptor binding translates to agonism/antagonism. For example, 3-PPP’s sigma receptor binding does not correlate with dopamine autoreceptor activity, highlighting target promiscuity .

- Structural Modeling : Perform molecular docking to identify fluorocyclopropyl interactions with key residues (e.g., sigma receptor transmembrane domains), which may explain affinity variations across analogs .

What strategies are recommended for designing in vitro assays to evaluate the neuropharmacological effects of this compound?

Advanced Research Focus : Experimental design for neuroactive compounds.

Methodological Guidance :

- Cell Models : Use neuroblastoma cell lines (e.g., SH-SY5Y) transfected with target receptors (e.g., sigma, 5-HT) to assess functional responses. Include controls for cytotoxicity (MTT assays) .

- Dose-Response Curves : Test concentrations spanning 0.1 nM–10 µM to capture full efficacy/potency profiles. Fluorinated piperidines often exhibit steep dose-response relationships due to enhanced membrane permeability .

- Kinetic Studies : Evaluate association/dissociation rates (e.g., using stop-flow fluorimetry) to differentiate reversible vs. pseudo-irreversible binding .

How can researchers address discrepancies in metabolic stability data for fluorinated piperidines across species?

Advanced Research Focus : Interspecies metabolic profiling.

Methodological Guidance :

- Microsomal Assays : Compare liver microsome stability (human vs. rodent) to identify species-specific CYP450 metabolism. Fluorocyclopropyl groups may resist oxidation better than non-fluorinated analogs, but interspecies CYP isoforms vary .

- Metabolite ID : Use LC-MS/MS to characterize major metabolites. For example, defluorination or cyclopropyl ring-opening products could explain instability in certain models .

- Computational Prediction : Apply QSAR models to predict metabolic hotspots (e.g., vulnerable positions on the piperidine ring) and guide structural modifications .

What are best practices for ensuring reproducibility in fluorinated piperidine synthetic protocols?

Basic Research Focus : Protocol standardization and validation.

Methodological Guidance :

- Reagent Purity : Source high-purity starting materials (e.g., 1-fluorocyclopropane carboxylic acid) to avoid side reactions. Sigma-Aldrich and Cayman Chemical provide analytical-grade reagents .

- Detailed Reporting : Document reaction parameters (e.g., inert atmosphere, exact stoichiometry) to minimize variability. For example, trace moisture can hydrolyze fluorocyclopropyl intermediates .

- Collaborative Validation : Share protocols with independent labs for cross-verification, especially for novel fluorination steps .

How should researchers approach SAR studies for this compound derivatives targeting CNS receptors?

Advanced Research Focus : Structure-activity relationship (SAR) analysis.

Methodological Guidance :

- Core Modifications : Systematically vary substituents on the piperidine ring (e.g., N-alkylation, aromatic substitutions) and cyclopropyl group (e.g., di- vs. mono-fluorination) .

- Pharmacophore Mapping : Use X-ray crystallography (if available) or cryo-EM structures to define steric and electronic requirements for receptor engagement. Fluorine’s van der Waals radius (~1.47 Å) can fill hydrophobic pockets inaccessible to hydrogen .

- Data Integration : Combine binding affinity, functional activity, and ADMET data to prioritize lead compounds. For example, fluorocyclopropyl groups may enhance BBB penetration but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.